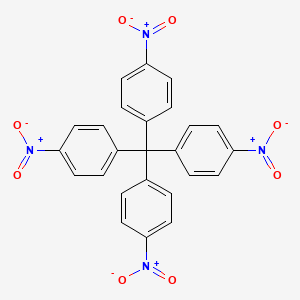

Tetrakis(4-nitrophenyl)methane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-nitro-4-[tris(4-nitrophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N4O8/c30-26(31)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)27(32)33,19-5-13-23(14-6-19)28(34)35)20-7-15-24(16-8-20)29(36)37/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFUQPAZKCFNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436502 | |

| Record name | tetrakis(4-nitrophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60532-62-9 | |

| Record name | tetrakis(4-nitrophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(4-nitrophenyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Tetrakis 4 Nitrophenyl Methane

Properties of Resultant Azo-Covalent Organic Polymers (COPs)

The properties of azo-COPs are derived from their unique chemical structure, combining the rigid tetrahedral geometry of the parent molecule with the functional azo linkages. While detailed property data for azo-POF-1 specifically is limited in the provided context, research into analogous azo-linked porous organic frameworks highlights their key characteristics. These materials are generally amorphous solids with good thermal stability. nih.gov

The primary feature of these polymers is their permanent porosity, which allows them to be used for applications such as gas capture. rsc.orgmdpi.com For instance, a different azo-linked porous organic framework, azo-POF-2, has demonstrated a high selectivity for carbon dioxide over nitrogen. rsc.org Another example, the azo-functionalized framework JJU-1, has a Brunauer–Emmett–Teller (BET) surface area of 467 m²/g and exhibits reversible CO₂ adsorption properties that can be controlled by external stimuli like UV light and heat. mdpi.com This responsive behavior is due to the trans-cis isomerization of the azo groups within the polymer skeleton. mdpi.com

To better understand the formation of the azo linkage from a related precursor, a model compound was synthesized by reacting Tetrakis(4-aminophenyl)methane (B1314661) with nitrosobenzene. rsc.org The characterization of this model compound provides insight into the spectral properties of the core structure.

Table 2: Characterization Data for Azo Model Compound 1

| Property | Value |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.94-7.88 (m, 16H, Ar-H), 7.56-7.52 (m, 20H, Ar-H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 152.7, 151.0, 148.7, 131.7, 131.1, 129.1, 122.9, 122.4, 65.3 |

| Mass Spectrometry (MALDI) | Calculated [M+H]⁺: 737.3146, Found: 737.3146 |

Source: rsc.org

Advanced Structural Chemistry and Supramolecular Assembly

Crystallography and Polymorphism

The crystallographic behavior of tetrakis(4-nitrophenyl)methane is characterized by its remarkable ability to form a variety of crystalline structures, largely influenced by the solvent used during crystallization. nih.govacs.org This adaptability gives rise to a rich landscape of solvates and polymorphs, each with distinct network topologies. nih.govacs.org

Host-Guest Inclusion Compounds and Solvates

This compound is a versatile host material that demonstrates considerable structural adaptability by forming inclusion compounds with a wide array of solvent molecules. nih.govacs.org The crystal structures of numerous solvates have been determined and can be broadly categorized into distinct groups based on their network architecture. nih.govacs.org This propensity to form host-guest complexes is also observed in other derivatives of tetraphenylmethane (B1200815), such as dinitro and tetracyano derivatives, which form open structures capable of including guest molecules like THF, water, and acetonitrile. rsc.org

A significant class of this compound solvates exhibits a diamondoid network structure. nih.govacs.org In these structures, the host molecules assemble into a twofold interpenetrated diamondoid lattice. nih.govacs.org This type of network has been observed in the solvates of various guest molecules, including tetrahydrofuran (B95107) (THF), dioxane, nitrobenzene, 4-bromoanisole, anisole, phenetole, p-xylene, and chlorobenzene. nih.govacs.org The formation of such networks is not unique to this compound; similar diamondoid topologies have been identified in the crystal structures of related compounds like tetrakis(4-iodophenyl)methane and tetrakis(4-ethynylphenyl)methane. acs.org

Another distinct structural motif observed in the solvates of this compound is the rhombohedral network. nih.govacs.org This arrangement is characteristic of solvates formed with chloroform (B151607) (CHCl3) and bromoform (B151600) (CHBr3). nih.govacs.org Interestingly, the dimethylformamide (DMF) solvate also adopts a rhombohedral structure, where the DMF molecule exhibits a threefold disorder, mimicking the size and shape of the haloform molecules. nih.govacs.org The formation of these rhombohedral networks is often driven by specific host-guest interactions. nih.govacs.org

The assembly of the intricate supramolecular architectures of this compound is governed by a network of weak, non-covalent interactions. In the diamondoid networks, the connections between host molecules are established exclusively through weak C-H···O and π-π stacking interactions. nih.govacs.org The C-H···O interactions involve hydrogen atoms from the phenyl rings of one molecule interacting with the oxygen atoms of the nitro groups of an adjacent molecule. nih.gov The rhombohedral group of solvates is characterized by specific host-guest interactions, including C-H···O and halogen···O2N interactions. nih.govacs.org The flexible and sometimes robust nature of the host network is attributed to the weakness of these connecting interactions. nih.govacs.org

This compound exhibits pseudopolymorphism, where it forms different crystal structures with different solvent molecules. This phenomenon highlights the compound's structural flexibility. nih.govacs.org A notable example is the reversible structural transformation of the THF solvate. Upon gentle heating, the THF solvate loses solvent and transforms from a diamondoid structure to a rhombohedral structure. nih.govacs.org This transformation is reversible, and the desolvated material can re-solvate when exposed to appropriate solvents. nih.govacs.org This dynamic behavior underscores the fluxional nature of the host network, which is likely a consequence of the weak interactions holding the structure together. nih.govacs.org

Table 1: Crystallographic Data for Selected this compound Solvates

| Guest Solvent | Crystal System | Space Group | Network Type | Key Interactions |

|---|---|---|---|---|

| THF | Orthorhombic | Fdd2 | Diamondoid | C-H···O, π-π |

| Dioxane | Orthorhombic | Fdd2 | Diamondoid | C-H···O, π-π |

| Nitrobenzene | Orthorhombic | Fdd2 | Diamondoid | C-H···O, π-π |

| CHCl₃ | Rhombohedral | R-3 | Rhombohedral | C-H···O, Cl···O₂N |

| CHBr₃ | Rhombohedral | R-3 | Rhombohedral | C-H···O, Br···O₂N |

| DMF | Rhombohedral | R-3 | Rhombohedral | C-H···O |

Crystal Packing Problems in Tetrapodal Molecules

The tetrahedral geometry of molecules like tetraphenylmethane and its derivatives presents unique challenges for efficient crystal packing. rsc.org The inherent three-dimensional shape of these molecules makes it difficult to achieve high packing densities without leaving significant voids. This often leads to the formation of inclusion compounds where solvent molecules occupy these voids, as is prolifically seen with this compound. nih.govacs.org In the absence of suitable guest molecules, these tetrapodal molecules may crystallize in less common, higher-symmetry space groups or exhibit disorder to overcome packing frustrations. rsc.org The study of the packing preferences of tetraphenylmethanes has been a long-standing area of interest in crystal chemistry, offering insights into the interplay of molecular shape and intermolecular forces in the solid state. rsc.org

Channels and Void Spaces in Crystal Structures

The crystal structures of this compound solvates reveal the presence of channels and void spaces, a key feature of its role as a host molecule. The formation of these voids is influenced by the packing of the phenyl rings. The crystal structures of fourteen of its solvates have been identified and classified into three distinct groups. nih.gov

One significant group is the diamondoid group , where the host molecules create a 2-fold interpenetrated diamondoid network. nih.gov This structure is particularly noteworthy because the network connections are formed exclusively through weak C-H···O and π···π interactions. nih.gov Solvates in this category include those formed with THF, dioxane, nitrobenzene, 4-bromoanisole, anisole, phenetole, p-xylene, and chlorobenzene. nih.gov

Another classification is the rhombohedral group , which is defined by specific host-guest interactions of the C-H···O and halogen···O2N type. nih.gov This group includes solvates of chloroform and bromoform. nih.gov Interestingly, the solvate with DMF also falls into this category, exhibiting a unique 3-fold disorder that mimics the size and shape of the haloform molecules. nih.gov

The third group consists of solvent-rich solvates formed with mesitylene (B46885), collidine, and o-xylene, each displaying distinct crystal structures. nih.gov The presence of these channels allows for the inclusion of guest molecules, and in some cases, these guests can be exchanged without loss of crystallinity. researchgate.net For instance, in the case of a related tetraurea derivative, up to 66% of the crystal's volume is accessible to guests. researchgate.net

Hydrogen Bonding Networks

Weak C-H···O interactions are fundamental to the formation of the diamondoid network structure observed in many of the this compound solvates. nih.gov These interactions, along with π···π stacking, are the exclusive connectors in this type of network. nih.gov In the rhombohedral group of solvates, C-H···O interactions are also a key feature of the host-guest interactions. nih.gov

In related structures, such as bis(4-nitrophenyl)diphenylmethane, C-H···O hydrogen bonds are responsible for the formation of helical chains which then connect to form a network. rsc.org Similarly, in the unsolvated form of tetrakis(4-cyanophenyl)methane, C-H···N interactions lead to the formation of zigzag tapes. rsc.org These examples highlight the significance of C-H···O and C-H···N interactions in directing the molecular association in the solid state. Research suggests that while nitro groups can effectively participate in C-H···O interactions to guide molecular assembly, cyano groups are less effective in forming C-H···N interactions strong enough to compete with aryl-aryl interactions. researchgate.net

The nitro groups of this compound are pivotal in the formation of hydrogen bonds. They act as hydrogen bond acceptors, interacting with C-H donors from neighboring molecules. nih.gov These C-H···O interactions involving the nitro groups are a recurring motif in the crystal structures of its solvates. nih.gov In some instances, both the N-H and C-H groups of a neighboring molecule can interact with the nitro group. researchgate.net

The ability of the nitro group to act as a hydrogen bond acceptor is a critical factor in the formation of the observed supramolecular structures. However, it is worth noting that in some contexts, the nitro group is considered a relatively poor hydrogen bonder compared to other functional groups. unl.edu Despite this, in the solid state of this compound and its derivatives, these interactions are clearly significant in directing the crystal packing. nih.govrsc.org

In certain crystal structures of related compounds, bifurcated hydrogen bonds, where one atom accepts hydrogen bonds from two different donors, are observed. For instance, in unsolvated tetrakis(4-cyanophenyl)methane, bifurcated C-H···N interactions connect tapes of molecules. rsc.org The regioselectivity of these bifurcated hydrogen bonds, or the preference for one donor over another, can be influenced by various factors within the crystal environment. While the provided data does not delve deeply into the regioselectivity specifically for this compound, the study of unsymmetrical phenolic (thio)urea molecules shows that the regioselectivity of bifurcated hydrogen bonds can be evaluated through single crystal X-ray diffraction and DFT calculations. researchgate.net

Dynamic Structural Changes and Phase Transitions

The crystal structure of this compound is not static and can undergo dynamic changes and phase transitions, particularly in response to temperature variations.

Variable-temperature single crystal X-ray diffraction (SCXRD) has been instrumental in revealing the dynamic nature of this compound's crystal structures. nih.gov A notable example is the THF solvate, which undergoes a reversible transformation from a diamondoid to a rhombohedral structure upon the loss of solvent over specific temperature ranges. nih.gov This indicates a flexible and partially robust host network. nih.gov

The fluxional nature of this network is attributed to the weakness of the connecting C-H···O and π···π interactions. nih.gov Furthermore, material that has had its solvent removed by heating can be resolvate when soaked in appropriate solvents, demonstrating the dynamic and reversible nature of the host-guest interactions. nih.gov SCXRD studies on other systems, such as a mixed-ligand 2D zinc metal-organic framework, have also confirmed single-crystal-to-single-crystal transformations upon dehydration and rehydration, providing insights into the sequence of water release. rsc.org

In-situ Powder X-ray Diffraction (PXRD) for Real-Time Monitoring

In-situ Powder X-ray Diffraction (PXRD) has emerged as a powerful, non-invasive technique for the real-time monitoring of dynamic structural changes in crystalline materials. irb.hrnorthwestern.edu This method allows for the continuous collection of diffraction data as a sample is subjected to varying conditions such as temperature, pressure, or exposure to gases and solvents. acs.orgnih.gov For a molecule with noted structural flexibility like this compound, in-situ PXRD offers an unparalleled opportunity to observe guest-induced transformations and phase transitions as they occur.

This compound is known for its ability to form inclusion compounds with a variety of solvents, resulting in different crystalline structures. nih.gov The transition between these forms, particularly upon solvent loss or uptake, presents an ideal scenario for investigation via in-situ PXRD. Such studies can provide crucial mechanistic insights into the supramolecular assembly and adaptability of the host network.

A notable example of the structural versatility of this compound is the reversible transformation of its tetrahydrofuran (THF) solvate. nih.gov Initially, it crystallizes in a diamondoid structure. nih.gov Upon heating, it transitions to a rhombohedral structure as it loses THF molecules. nih.gov This transformation can be reversed by re-exposing the desolvated material to THF. nih.gov

An in-situ PXRD experiment could be designed to monitor this process in real-time. The sample would be placed in a chamber where the temperature and solvent vapor pressure can be precisely controlled. The diffraction pattern would be continuously recorded as the temperature is increased, allowing for the observation of the gradual disappearance of peaks corresponding to the diamondoid phase and the emergence of new peaks indicating the formation of the rhombohedral phase.

The data gathered from such an experiment would allow for the creation of a detailed timeline of the structural transformation, including the identification of any intermediate phases that may not be observable through conventional ex-situ analysis. irb.hr The kinetics of the phase change could also be determined by analyzing the rate of change in the intensity of the diffraction peaks.

Furthermore, in-situ PXRD could be employed to study the resolvation process. By introducing different solvent vapors to the desolvated rhombohedral form, the transformation back to the diamondoid structure or to other solvated forms could be monitored. This would provide valuable data on the selectivity and dynamics of guest uptake within the crystalline lattice.

The following table summarizes the crystallographic data for the two primary forms of the this compound THF solvate, which would be the basis for identifying the phases during an in-situ PXRD experiment.

| Solvate Form | Crystal System | Space Group | Key Distinguishing Feature |

|---|---|---|---|

| Diamondoid (with THF) | Orthorhombic | Fdd2 | 2-fold interpenetrated diamondoid network formed by C-H···O and π···π interactions. nih.gov |

| Rhombohedral (desolvated/partially desolvated) | Rhombohedral | R-3 | Characterized by specific host-guest interactions when a suitable guest is present. nih.gov |

By tracking the changes in the diffraction patterns and comparing them to the known patterns of the different crystalline forms, researchers can gain a detailed understanding of the structural dynamics of this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict molecular properties, offering a balance between accuracy and computational cost.

Tetrakis(4-nitrophenyl)methane is recognized as a versatile host material capable of forming inclusion compounds with a wide array of solvent molecules, demonstrating considerable structural adaptability. nih.gov DFT calculations are essential in predicting the compatibility of the host with various guest molecules by calculating the interaction energies and exploring the potential energy landscapes of the resulting host-guest complexes.

The formation of these inclusion compounds, or solvates, is governed by weak intermolecular interactions, which can be accurately modeled by DFT. Studies have shown that this compound crystallizes with numerous solvents, leading to the formation of distinct and stable crystalline structures. acs.org These structures have been classified into three primary groups based on their packing motifs, which are dictated by the nature of the guest solvent. nih.gov

The Diamondoid Group: In this group, the host molecules form a twofold interpenetrated diamondoid network. nih.gov This structure is uniquely held together exclusively by weak C-H···O and π···π interactions. acs.org DFT calculations can model these weak interactions to predict which guests will favor this type of lattice.

The Rhombohedral Group: This group is characterized by more specific host-guest interactions, including C-H···O and halogen···O₂N bonds. nih.gov Guests like chloroform (B151607) and bromoform (B151600) induce this structural arrangement. acs.org DFT can elucidate the strength and directionality of these interactions, explaining the preference for this packing.

Solvent-Rich Group: With larger guest molecules like mesitylene (B46885) and o-xylene, entirely different and solvent-rich crystal structures are formed. nih.gov

The ability of the Tetrahydrofuran (B95107) (THF) solvate to reversibly transform from a diamondoid to a rhombohedral structure upon solvent loss is a key finding. nih.gov DFT calculations can help map the energy landscape of this transformation, identifying transition states and the relative stability of the different phases, thus explaining the "fluxional nature" of the host network. nih.gov

Table 1: Classification of this compound Inclusion Compounds

| Structural Group | Key Interactions | Guest Molecules |

|---|---|---|

| Diamondoid | C-H···O, π···π | THF, Dioxane, Nitrobenzene, Anisole, p-Xylene, Chlorobenzene, 4-Bromoanisole, Phenetole |

| Rhombohedral | C-H···O, Halogen···O₂N | Chloroform (CHCl₃), Bromoform (CHBr₃), Dimethylformamide (DMF) |

| Solvent-Rich | (Varies) | Mesitylene, Collidine, o-Xylene |

DFT calculations are a powerful tool for elucidating complex reaction mechanisms, providing insights into transition states and reaction pathways at a molecular level. pitt.edu For this compound, this can be applied to both its synthesis and its subsequent chemical transformations.

The synthesis of this compound typically involves the nitration of tetraphenylmethane (B1200815) using fuming nitric acid. acs.orgchemicalbook.comrsc.org A common procedure involves adding tetraphenylmethane to fuming nitric acid at low temperatures (around -10 °C to 0 °C), followed by the addition of acetic anhydride (B1165640) and acetic acid. acs.orgrsc.org DFT calculations can be employed to model the mechanism of this electrophilic aromatic substitution reaction. Such calculations would identify the reactive intermediates, determine the activation energies for the sequential nitration of the four phenyl rings, and explain the regioselectivity of the substitution at the para-position.

Furthermore, this compound is a precursor for synthesizing other important molecules, such as Tetrakis(4-aminophenyl)methane (B1314661), through the reduction of its nitro groups. rsc.org DFT studies can clarify the mechanism of this reduction, whether by catalytic hydrogenation with Raney nickel or by using reagents like tin(II) chloride. rsc.orgrsc.org These computational investigations help in optimizing reaction conditions and understanding the reactivity of the molecule. researchgate.net

The electronic structure of a molecule dictates its reactivity. DFT is used to calculate various molecular properties and reactivity descriptors that provide a quantitative measure of this behavior. hakon-art.com For this compound, the presence of four electron-withdrawing nitro (-NO₂) groups significantly influences its electronic properties.

Key descriptors calculated via DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the LUMO indicates the ability to accept an electron, while the HOMO energy relates to the ability to donate an electron. The large HOMO-LUMO gap suggests high kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the regions around the nitro groups are strongly electrophilic, making them susceptible to nucleophilic attack.

Global Reactivity Descriptors: Parameters like chemical hardness, softness, chemical potential, and electrophilicity index can be calculated from HOMO and LUMO energies. hakon-art.com A higher electrophilicity index for this compound would confirm its nature as a good electron acceptor, which is consistent with the four nitro groups.

Table 2: Key Reactivity Descriptors from DFT

| Descriptor | Information Provided | Predicted Property for this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. | Relatively large gap, indicating high stability. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | High hardness value. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. | High electrophilicity, making it a good electron acceptor. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. | Negative potential (red) near nitro groups; positive potential (blue) on phenyl protons. |

Molecular Modeling and Simulations

Molecular modeling and simulations encompass a range of computational techniques used to represent and simulate the behavior of molecules, providing dynamic insights into their conformational properties and interactions.

The tetrapodal methane (B114726) core provides a rigid scaffold, yet the four attached nitrophenyl groups possess significant rotational freedom. This combination of a stable core and flexible peripheral groups is key to the molecule's function in supramolecular chemistry. Molecular modeling and simulations are used to perform conformational analysis, exploring the potential energy surface associated with the rotation of the phenyl rings.

Molecular dynamics (MD) simulations are particularly useful for studying the dynamic nature of host-guest interactions. aalto.fi These simulations can model the process of a guest molecule entering the host lattice and can quantify the strength and lifetime of the non-covalent interactions that stabilize the resulting inclusion compound.

For this compound, simulations can provide detailed insight into the specific interactions observed in its various crystalline solvates. nih.govacs.org Advanced simulation techniques can be used to analyze and visualize these interactions, which are fundamental to understanding the selective binding of certain guests. scienceopen.com

Key interactions that can be simulated include:

C-H···O Hydrogen Bonds: These are prevalent in the diamondoid and rhombohedral structures, where C-H donors from the host's phenyl rings interact with the oxygen acceptors of the nitro groups on adjacent host molecules or with guest molecules like THF. nih.gov

π···π Stacking: Interactions between the electron-deficient nitrophenyl rings of the host are also crucial for the stability of the crystal lattice. acs.org

Halogen Bonding: In the rhombohedral group, specific interactions between guest molecules like CHCl₃ or CHBr₃ and the oxygen atoms of the host's nitro groups (halogen···O₂N) are critical. nih.gov

By simulating these interactions, researchers can calculate binding free energies, which are a direct measure of guest compatibility and selectivity. This allows for the rational design of new host-guest systems based on this compound for applications in separation and purification. researchgate.net

Thermodynamic and Kinetic Modeling of Supramolecular Assembly

Theoretical and computational studies have been instrumental in understanding the formation of supramolecular assemblies involving this compound. This compound is recognized as a versatile host molecule, capable of forming inclusion compounds with a variety of guest solvents. nih.gov The supramolecular assembly is primarily governed by a network of weak intermolecular interactions.

Research has shown that this compound has a remarkable structural adaptability, leading to the formation of different crystalline solvates. nih.gov These have been categorized into distinct groups based on their structural motifs. One major group is the diamondoid group, where the host molecules arrange into a twofold interpenetrated diamondoid network. This assembly is notable because the network is held together exclusively by weak C-H···O and π···π interactions. nih.gov Solvates formed with tetrahydrofuran (THF), dioxane, nitrobenzene, and various substituted aromatic compounds fall into this category. nih.gov

Another significant structural class is the rhombohedral group, which is observed with solvents like chloroform and bromoform. nih.gov In this arrangement, the supramolecular assembly is characterized by more specific host-guest interactions, including C-H···O and halogen···O2N bonds. nih.gov A third, more diverse group of solvent-rich solvates is formed with bulkier guest molecules such as mesitylene and collidine. nih.gov

The kinetic aspects of the supramolecular assembly are highlighted by the dynamic nature of these host-guest complexes. For instance, the THF solvate exhibits a reversible structural transformation. nih.gov Upon gentle heating, it can lose the guest THF molecules and transition from the diamondoid to the rhombohedral structure. nih.gov This process is reversible, as the material can re-solvate when exposed to an appropriate solvent, indicating a flexible and dynamic host network. nih.gov This fluxional character is attributed to the inherent weakness of the connecting C-H···O and π···π interactions. nih.gov

Furthermore, derivatives of this compound have been explored in the context of creating more complex supramolecular architectures. When incorporated into metalloporphyrin frameworks, the nitrophenyl groups participate in hydrogen-bonding and dipolar interactions that sustain open and layered networks. nih.gov

Applications in Advanced Materials and Research Fields

Building Block for Complex Organic Molecules and Polymers

The tetrahedral geometry of tetrakis(4-nitrophenyl)methane makes it an ideal candidate for constructing three-dimensional molecular architectures. unizar.es This foundational role is pivotal in the development of sophisticated organic materials.

Synthesis of Tetra-aminophenylmethane Derivatives

A key application of this compound is its role as a precursor in the synthesis of tetrakis(4-aminophenyl)methane (B1314661) (TAPM). chemicalbook.combiosynth.com This transformation is typically achieved through the reduction of the four nitro groups to amino groups. Common methods for this reduction include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) monohydrate or hydrogen gas. unizar.eschemicalbook.comrsc.org Another approach involves the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid. researchgate.net

The resulting TAPM, with its four reactive amino groups, is a versatile building block for a wide array of complex molecules and polymers. nih.govtcichemicals.com For instance, it can undergo condensation reactions with aldehydes to form imine-linked structures. rsc.org

| Reagents | Solvent | Conditions | Yield | Reference |

| Raney nickel, Hydrazine monohydrate | Tetrahydrofuran (B95107) (THF) | Reflux | 81% | chemicalbook.com |

| Pd/C (10%), Hydrogen gas | Not specified | 72 hours | Not specified | unizar.es |

| Raney nickel, Hydrazine monohydrate | Tetrahydrofuran (THF) | Reflux for 2 hours | 86% | rsc.org |

| Stannous chloride dihydrate, Hydrochloric acid | Not specified | Not specified | Not specified | researchgate.net |

Precursor for Porous Polyamides and Networks

The amino groups of tetrakis(4-aminophenyl)methane, derived from this compound, can react with di- or poly-functional acid chlorides to form porous polyamides. These reactions create highly cross-linked, three-dimensional networks with inherent porosity. The rigid, tetrahedral core of the TAPM monomer contributes to the formation of a robust and thermally stable polymer framework. These porous polyamides are being explored for applications in gas storage and separation due to their high surface area and tunable pore sizes.

Integration into Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs)

This compound is a key starting material for the synthesis of tetrahedral building blocks used in the construction of Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs). tcichemicals.com After reduction to TAPM, the resulting tetra-amine serves as a 4-connected node that can be linked with various organic struts to create extended, crystalline, and porous three-dimensional structures. tcichemicals.comum.edu.mt These materials are of significant interest due to their high porosity, low density, and exceptional thermal stability. mdpi.com

The tetrahedral geometry of building blocks derived from this compound, such as TAPM, is instrumental in designing microporous COFs. um.edu.mt The condensation of these tetrahedral monomers with linear or trigonal linkers leads to the formation of 3D frameworks with well-defined pore structures. mdpi.com For example, the reaction of TAPM with a linear dialdehyde (B1249045) can result in a diamondoid-like network. tcichemicals.com The resulting COFs often exhibit high surface areas and narrow pore size distributions, which are advantageous for gas storage and separation applications. iaea.org The ability to precisely control the geometry of the building blocks allows for the rational design of COFs with specific network topologies and pore environments. mdpi.com

Azo-functionalized Covalent Organic Polymers (Azo-COPs) are a subclass of porous organic polymers that can be synthesized using derivatives of this compound. The direct reductive coupling of this compound using reagents like zinc powder and sodium hydroxide (B78521) can lead to the formation of azo-linked porous organic frameworks (azo-POFs). rsc.org These materials incorporate azobenzene (B91143) (-N=N-) linkages into their porous structure.

The presence of these azo groups, along with the inherent porosity of the framework, can enhance the adsorption capacity and selectivity for carbon dioxide (CO₂). iphy.ac.cn The nitrogen atoms in the azo groups can act as Lewis basic sites, interacting favorably with the acidic CO₂ molecules. Research has shown that Azo-COPs can exhibit significant CO₂ uptake. nih.gov For instance, Azo-COP-2 has demonstrated notable CO₂/N₂ separation performance. ladewig.cochemrxiv.org Studies have shown that the CO₂ adsorption capacity of Azo-COP-2 can be modulated by light, with UV irradiation leading to a decrease in CO₂ uptake. chemrxiv.orgchemrxiv.org This photoresponsive behavior presents possibilities for low-energy CO₂ capture and release cycles. ladewig.cochemrxiv.org

| Material | CO₂ Uptake (mmol/g) at 273 K, 1 bar | CO₂ Uptake (mmol/g) at 298 K, 1 bar | CO₂/N₂ Selectivity | Reference |

| Azo-COP-2 | 2.70 | 1.54 | High | chemrxiv.org |

| Azo-COP-2 (UV-irradiated) | 2.12 (decreased to 1.66) | 1.28 (decreased to 1.05) | Not specified | chemrxiv.org |

| man-Azo-P1 | 32 cm³/g | Not specified | Not specified | nih.gov |

| pillar nih.govarene N4 | ~1.36 | Not specified | ~116.75 | iphy.ac.cn |

Porous organic frameworks and COFs derived from this compound are being investigated for their potential in membrane-based gas separation, particularly for hydrogen (H₂) and carbon dioxide (CO₂) separation. researchgate.net These materials can be incorporated into mixed-matrix membranes (MMMs) to enhance the separation performance of conventional polymers. ladewig.cochemrxiv.org

The inclusion of porous fillers like Azo-COP-2 into a polymer matrix, such as polysulfone, can simultaneously increase both the permeability and selectivity of the membrane for specific gases. chemrxiv.orgchemrxiv.org For instance, polysulfone-based MMMs containing Azo-COP-2 have shown up to a 160% increase in CO₂ permeability and a 66.7% increase in CO₂/N₂ selectivity. ladewig.cochemrxiv.orgchemrxiv.org The well-defined pore structure and the chemical functionality of the COF or POF can create preferential pathways for one gas over another, leading to efficient separation. Amine-containing membranes, which can be conceptually linked back to the amino-derivatives of this compound, have also shown high selectivity for CO₂/H₂ separation. osti.gov

Host Materials for Inclusion Chemistry

This compound has demonstrated significant potential as a versatile host material in the field of inclusion chemistry. Its ability to form crystalline inclusion compounds with a variety of guest solvent molecules is a key feature that has been extensively studied.

Research has shown that this compound can form inclusion compounds, also known as solvates, with a wide range of solvents. The crystal structures of numerous solvates have been determined and are generally classified into three main groups based on their structural characteristics.

One prominent group is the diamondoid group , where the host molecules form a twofold interpenetrated diamondoid network. This network is held together by weak C-H---O and π---π interactions. Solvates belonging to this group include those formed with tetrahydrofuran (THF), dioxane, nitrobenzene, 4-bromoanisole, anisole, phenetole, p-xylene, and chlorobenzene.

Another distinct classification is the rhombohedral group . These structures are characterized by more specific host-guest interactions, such as C-H---O and halogen---O2N bonds. Solvents forming this type of inclusion compound include chloroform (B151607) (CHCl3), bromoform (B151600) (CHBr3), and dimethylformamide (DMF). The inclusion of DMF is particularly noteworthy as it exhibits a threefold disorder, mimicking the shape and size of the haloform molecules.

A third group consists of solvent-rich solvates formed with bulkier solvents like mesitylene (B46885), collidine, and o-xylene, which result in different and more complex crystal structures.

A significant property of these inclusion compounds is their ability to undergo structural transformations upon solvent removal and uptake. For instance, the THF solvate can reversibly transform from the diamondoid structure to the rhombohedral structure upon heating to remove the solvent. The desolvated material can then be resolvation by soaking it in an appropriate solvent, demonstrating the flexibility and potential for controlled release and uptake of guest molecules. This fluxional nature of the host network is attributed to the weakness of the intermolecular interactions holding the structures together.

Table 1: Classification of this compound Solvates

| Group | Characterizing Interactions | Included Solvents |

|---|---|---|

| Diamondoid | C-H---O, π---π | THF, dioxane, nitrobenzene, 4-bromoanisole, anisole, phenetole, p-xylene, chlorobenzene |

| Rhombohedral | C-H---O, halogen---O2N | CHCl3, CHBr3, DMF |

| Solvent-Rich | Varied | Mesitylene, collidine, o-xylene |

While the parent compound, this compound, is achiral, the broader class of tetraphenylmethane (B1200815) derivatives has been explored for applications in chiral technologies. The synthesis of chiral derivatives of tetraphenylmethane is a topic of interest for creating host systems capable of enantioselective recognition. oaepublish.com Such chiral hosts have potential applications in the separation of racemic mixtures and as scaffolds for asymmetric catalysis. nih.govnih.govcam.ac.ukresearchgate.net However, specific research detailing the use of chiral derivatives of this compound for enantioselective reactions and separations is not extensively reported in the available literature. The development of such systems remains an area with potential for future investigation, building upon the known host capabilities of the parent compound and the established principles of chiral recognition. oaepublish.com

Potential in Photonic and Optoelectronic Materials

The application of this compound and its derivatives in photonic and optoelectronic materials is an emerging area of research, leveraging their unique electronic and structural properties.

Photochromism is a phenomenon where a compound undergoes a reversible change in color upon exposure to light. While the field of organic photochromic materials is extensive, there is currently a lack of specific research in the public domain demonstrating the photochromic properties of this compound. researchgate.netnih.gov

Nitroaromatic compounds are generally known to be non-fluorescent or weakly fluorescent. nih.gov The nitro group often acts as a fluorescence quencher due to efficient intersystem crossing from the singlet excited state to the triplet state. nih.govacs.org This characteristic generally limits the application of compounds like this compound in applications requiring strong fluorescence.

However, studies on related tetraphenylmethane derivatives have revealed interesting luminescence properties. For example, tetrakis(4-methoxyphenyl)methane, a derivative where the nitro groups are replaced by methoxy (B1213986) groups, exhibits strong fluorescence in both solution and the solid state. researchgate.netlookchem.com Upon crystallization, this compound also displays phosphorescence at room temperature, a phenomenon known as crystallization-induced phosphorescence (CIP). researchgate.netlookchem.com This CIP is attributed to the rigid crystal packing which restricts intramolecular vibrations and rotations, thereby inhibiting non-radiative decay pathways and promoting phosphorescent emission from the triplet state. researchgate.netlookchem.com

While direct evidence for CIP in this compound is not available, the study of its derivatives suggests that modification of the peripheral functional groups on the tetraphenylmethane scaffold can be a viable strategy to tune its luminescence properties for potential applications in light-emitting devices and sensors. researchgate.net

Sensor Development

The structural and electronic characteristics of tetraphenyl-based molecules make them promising candidates for the development of chemical sensors. While research on this compound itself as a direct sensing material is limited, a closely related derivative, 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP) , has shown significant promise in this area. scienceasia.org It is important to note that TNPP has a porphyrin core, which is a different chemical structure from the methane (B114726) core of the subject compound, but it shares the same tetrakis(4-nitrophenyl) substitution pattern.

TNPP has been successfully employed as a fluorescent chemosensor for the detection of the ruthenium ion (Ru³⁺). scienceasia.org The sensing mechanism is based on the quenching of the porphyrin's fluorescence upon complexation with the Ru³⁺ ion. scienceasia.org This sensor exhibits high selectivity for Ru³⁺ over a range of other metal ions and has a detection limit in the micromolar range. scienceasia.org

Furthermore, TNPP has been utilized in the development of optical waveguide sensors for the detection of toxic gases such as hydrogen sulfide (B99878) (H₂S) and ethanediamine. In this application, a thin film of TNPP, often immobilized in a polymer membrane, serves as the active sensing layer. The interaction of the analyte gas with the porphyrin film leads to a change in its absorption spectrum, which can be detected with high sensitivity.

The success of TNPP as a sensing material highlights the potential of the tetrakis(4-nitrophenyl) functional motif in the design of selective and sensitive chemical sensors. The electron-withdrawing nature of the nitro groups can play a crucial role in the interaction with analytes and in modulating the electronic properties of the sensing platform.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatizations for Enhanced Functionality

The future of Tetrakis(4-nitrophenyl)methane in advanced materials is intrinsically linked to the ability to chemically modify its structure. The four nitro groups are key to its derivatization, most commonly through reduction to amine groups, creating Tetrakis(4-aminophenyl)methane (B1314661) (TAPM). smolecule.com This primary amine derivative is a crucial precursor for a wide range of functionalities.

Further derivatization of TAPM into compounds like Tetrakis(4-azidophenyl)methane opens up possibilities for "click chemistry," a set of powerful and reliable reactions for molecular construction. unizar.es This approach allows for the synthesis of novel, positively charged derivatives that can be used to construct ionic organic frameworks (IOFs), which have potential applications in molecular separation. unizar.es

Another avenue of exploration involves the synthesis of derivatives with different functional groups at the para positions, such as hydroxyl, formyl, or bromo groups. unizar.esgrafiati.com These functionalized tetraphenylmethane (B1200815) compounds are valuable precursors for building complex molecules with specific tetrahedral geometries, enabling the design of materials with tailored properties for applications in asymmetric catalysis and chiral separations. grafiati.com

The table below summarizes some key derivatives of this compound and their potential functionalities.

| Derivative Name | Functional Group | Key Synthetic Reaction | Potential Functionality/Application | Reference |

| Tetrakis(4-aminophenyl)methane (TAPM) | -NH₂ (Amino) | Reduction of nitro groups | Building block for COFs, POFs, imine networks | smolecule.com |

| Tetrakis(4-azidophenyl)methane | -N₃ (Azido) | Diazotization of amino groups followed by azidation | Precursor for "click chemistry" reactions, IOFs | unizar.es |

| Tetrakis(4-bromophenyl)methane | -Br (Bromo) | Bromination of tetraphenylmethane | Precursor for functionalized Porous Aromatic Frameworks (PAFs) | unizar.esthe-innovation.org |

| Tetrakis(4-hydroxyphenyl)methane | -OH (Hydroxyl) | Multi-step synthesis from precursors | Building blocks for hydrogen-bonded networks | grafiati.com |

| Charged Tetraphenylmethane Derivatives | Cationic/Anionic Groups | "Click chemistry" or other functional group transformations | Ionic Organic Frameworks (IOFs) for selective separation | unizar.es |

Development of Tunable Porous Materials

The rigid, tetrahedral geometry of this compound and its derivatives makes them exceptional building blocks for the creation of porous materials with high surface areas and tunable pore sizes. These materials, including Covalent Organic Frameworks (COFs), Porous Organic Polymers (POPs), and Porous Aromatic Frameworks (PAFs), are at the forefront of research for applications in gas storage and separation. smolecule.comthe-innovation.org

The ability to control the assembly of these molecular building blocks allows for the design of materials with precisely defined pore structures. For instance, the condensation of Tetrakis(4-aminophenyl)methane with aldehydes like terephthaldehyde leads to the formation of COFs with permanent microporosity. smolecule.comevitachem.com The resulting materials exhibit remarkable performance in gas separation, particularly for carbon dioxide and hydrogen, which is crucial for clean energy technologies. smolecule.com

Future research is focused on developing hierarchical porous structures, which contain both micropores and mesopores. acs.org This can be achieved by carefully selecting the building blocks and synthetic conditions. Such hierarchical materials are expected to exhibit enhanced mass transport and accessibility of active sites, making them superior catalysts and adsorbents. The introduction of various functional groups into the framework of these porous materials can also tune their affinity for specific molecules, leading to highly selective gas separation. the-innovation.org For example, the introduction of fluorine-containing groups can create materials with specific adsorption properties for fluorinated compounds. the-innovation.org

| Porous Material Type | Key Monomer(s) | Synthetic Strategy | Key Properties & Applications | Reference |

| Covalent Organic Framework (COF) | Tetrakis(4-aminophenyl)methane, Terephthaldehyde | Imine condensation | High crystallinity, permanent porosity, gas separation | smolecule.comevitachem.com |

| Porous Aromatic Framework (PAF) | Tetrakis(4-bromophenyl)methane | Yamamoto coupling | Record-high surface area, methane (B114726) and hydrogen storage | the-innovation.org |

| Nanoporous Azobenzene (B91143) Polymers (NABs) | This compound, Tetrakis(4-aminophenyl)methane | Azo-coupling reactions | Tunable gas-sorption properties based on synthesis route | yavuzlab.com |

| Hydrogen-Bonded Organic Framework (HOF) | Tetra(α-carbolin-6-yl)methane (derived from TAPM) | Self-assembly via hydrogen bonding | High thermal and chemical robustness, selective CO₂ uptake | ua.es |

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

Understanding the formation and function of materials derived from this compound requires sophisticated analytical techniques that can provide real-time insights. Future research will increasingly rely on in-situ spectroscopic and imaging methods to monitor the dynamic processes of material synthesis and guest-molecule interactions.

Techniques like in-situ X-ray powder diffraction and Raman spectroscopy are being employed to elucidate the reaction mechanisms during the synthesis of COFs. chemrxiv.org This real-time monitoring can reveal key reaction intermediates and the role of catalysts and additives, enabling better control over the final material's properties. chemrxiv.org For instance, studies have shown how liquid additives can act as templates during the mechanochemical synthesis of COFs, guiding the formation of pores and the assembly of layers. chemrxiv.org

For functional analysis, advanced optical sensing techniques are being developed. An optical waveguide sensor based on a functionalized porphyrin derivative of this compound has been shown to detect toxic gases like hydrogen sulfide (B99878) and ethanediamine at parts-per-billion levels. nih.govmdpi.com The sensor operates by measuring changes in the absorption spectrum of the porphyrin film upon exposure to the target gas. mdpi.com Future work in this area will focus on developing arrays of such sensors for multi-analyte detection and improving their sensitivity and selectivity through the rational design of the sensing materials. Spectroelectrochemical studies also provide valuable information on the redox processes within these complex molecular assemblies.

Integration into Multi-component Systems for Synergistic Effects

The integration of this compound-based units into multi-component systems is a promising strategy for achieving synergistic effects, where the combined performance of the system is greater than the sum of its parts. This approach is particularly relevant in catalysis and the development of advanced functional materials.

In catalysis, incorporating this compound derivatives into metal-organic frameworks (MOFs) can create bifunctional catalysts. For example, MOFs containing both Lewis acidic metal centers and Lewis basic sites from the organic linker can exhibit enhanced activity for reactions like the cycloaddition of CO₂ to epoxides. acs.org The porous structure of the framework can also contribute to catalysis by concentrating reactants and facilitating mass transport.

Another example is the creation of composite materials. Immobilizing a Tetrakis(4-nitrophenyl)porphyrin derivative in a Nafion membrane results in a composite material with superior gas sensing properties compared to the porphyrin alone. mdpi.com The Nafion matrix helps to prevent the aggregation of the porphyrin molecules, making them more accessible to the analyte gas. mdpi.com

Future research will explore the creation of increasingly complex multi-component systems, such as dual-functional catalysts where different porphyrin monomers are used in the synthesis of COFs to create materials with enhanced performance for complex reactions like electrochemical CO₂ reduction. The ability to precisely control the arrangement of different components at the molecular level will be key to unlocking new synergistic effects and developing next-generation functional materials.

Q & A

Basic: What synthetic methodologies are commonly employed for Tetrakis(4-nitrophenyl)methane, and how is its purity validated?

This compound is synthesized via Cu(II)-mediated cascade dehydrogenation of bis(4-nitrophenyl)methane precursors. A typical protocol involves heating the substrate with Cu(OPiv)₂, t-BuOK, and PivOK in hexamethylphosphoramide (HMPA) under inert conditions for 12 hours, achieving yields >95% . Post-synthesis characterization includes:

- ¹H/¹³C NMR spectroscopy : Confirms structural integrity by verifying aromatic proton environments (e.g., δ 8.07 ppm for nitro-adjacent protons and δ 7.19 ppm for para-substituted benzene rings) .

- Thin-layer chromatography (TLC) : Monitors reaction progress using dichloromethane/petroleum ether (3:1) as eluent .

- Elemental analysis and mass spectrometry : Validates molecular weight (C₂₅H₁₆N₄O₈) and purity (>97%) .

Advanced: How does the structural adaptability of this compound influence its host-guest chemistry in crystalline inclusion compounds?

The compound exhibits three distinct solvate groups, governed by weak C-H···O and π-π interactions:

- Diamondoid group (THF, dioxane, nitrobenzene): Forms 2-fold interpenetrated networks with solvent molecules occupying tetrahedral voids. This group is stabilized by pseudopolymorphic flexibility, allowing reversible structural transformations upon solvent loss or resolvation .

- Rhombohedral group (CHCl₃, CHBr₃, DMF): Features halogen···O₂N interactions, with DMF exhibiting 3-fold positional disorder mimicking haloform geometry .

- Solvent-rich group (mesitylene, collidine): Displays non-interpenetrated frameworks with larger guest cavities, highlighting the host’s adaptability to steric demands .

Methodological insight : Single-crystal X-ray diffraction (SCXRD) and thermal gravimetric analysis (TGA) are critical for tracking solvent-dependent phase transitions and stability .

Basic: What are the primary applications of this compound in functional material design?

- Gas adsorption : Azo-linked covalent organic polymers (azo-COPs) derived from the compound selectively adsorb CO₂ over N₂ (300:1 selectivity at 50°C), making them viable for post-combustion carbon capture .

- Coordination frameworks : Serves as a precursor for porous aromatic frameworks (PAFs) used in catalysis. For example, brominated derivatives enable Suzuki-Miyaura cross-coupling to create nitrogen-doped PAFs for hydrogenation reactions .

- Host-guest systems : Stabilizes solvent-specific crystalline phases for studying weak intermolecular interactions .

Advanced: How can researchers resolve contradictions in crystallographic data across solvate forms of this compound?

Contradictions often arise from solvent-induced pseudopolymorphism. To address this:

- Controlled desolvation-resolvation experiments : Heating the THF solvate (diamondoid) at 100°C reversibly converts it to the rhombohedral phase, confirming structural flexibility .

- High-resolution SCXRD : Differentiates between isostructural solvates (e.g., p-xylene vs. o-xylene) by analyzing C-H···O bond angles and guest orientation .

- Computational modeling : Density functional theory (DFT) simulations predict guest compatibility and energy landscapes for solvent inclusion .

Advanced: What methodologies elucidate dynamic structural changes in this compound inclusion compounds?

- Variable-temperature SCXRD : Tracks lattice parameter shifts during solvent loss, revealing anisotropic thermal expansion in the diamondoid framework .

- In-situ powder X-ray diffraction (PXRD) : Monitors phase transitions in real time, such as the THF solvate’s transformation to a solvent-free rhombohedral phase .

- Solid-state NMR : Probes guest mobility and host-guest hydrogen bonding in solvent-rich phases .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

- Storage : Keep in dark, inert atmospheres (Ar/N₂) at room temperature to prevent nitro group degradation .

- Hazard mitigation : Use PPE (gloves, goggles) due to eye irritation (R36) and toxicity (R22). Emergency protocols include flushing eyes with water (S26) and avoiding inhalation .

Advanced: How can functionalization of this compound enhance its catalytic performance in hydrogenation reactions?

- Bromination and amination : Tetrakis(4-bromo-3-nitrophenyl)methane monomers are cross-coupled with boronic acids to create PAFs with nitrogen active sites. Post-synthetic reduction introduces NH₂ groups, improving Pd nanoparticle dispersion for selective alkyne hydrogenation .

- Morphological tuning : BET surface area analysis (500–800 m²/g) and TEM confirm pore uniformity, critical for substrate diffusion and catalytic turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。